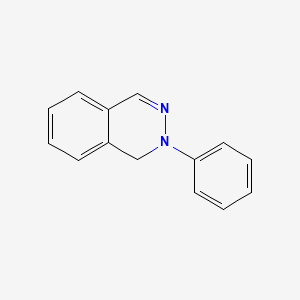
Phthalazine, 1,2-dihydro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazine, 1,2-dihydro-2-phenyl- is a heterocyclic organic compound that belongs to the class of phthalazines. Phthalazines are bicyclic N-heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities. The compound is known for its unique structure, where a pyridazine ring is fused with a benzene ring, making it a rare and interesting molecule in the field of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phthalazine, 1,2-dihydro-2-phenyl- can be synthesized through various methods. One common synthetic route involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . Another method includes the use of zirconium oxide nanoparticles as a catalyst under solvent-free conditions. This involves a three-component reaction of phthalhydrazide, aromatic aldehydes, and malononitrile .
Industrial Production Methods: Industrial production methods for phthalazine derivatives often involve multi-component reactions (MCRs) due to their efficiency and shorter reaction times. These methods are advantageous as they allow for the synthesis of complex heterocyclic compounds from simple and readily available starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Phthalazine, 1,2-dihydro-2-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be photoreduced in the S1 state to form 1,2-dihydro-1-phthalazinyl radical, which can then undergo hydrogen abstraction to form 1,2-dihydrophthalazine .
Common Reagents and Conditions: Common reagents used in the reactions of phthalazine derivatives include hydrazine hydrate, aromatic aldehydes, malononitrile, and zirconium oxide nanoparticles. Reaction conditions often involve solvent-free environments and the use of catalysts to enhance reaction efficiency .
Major Products Formed: The major products formed from the reactions of phthalazine, 1,2-dihydro-2-phenyl- include 1,2-dihydrophthalazine and 1,1′,2,2′-tetrahydro-1,1′-biphthalazine. These products are formed through different reaction pathways involving photoreduction and dimerization .
Applications De Recherche Scientifique
Phthalazine, 1,2-dihydro-2-phenyl- has a wide range of scientific research applications. It is used in the synthesis of various pharmacologically active compounds, including antihistamines, vascular endothelial growth factor receptor inhibitors, and antihypertensive agents . Additionally, phthalazine derivatives are known for their antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant activities . These compounds are also crucial precursors in the synthesis of many other compounds with interesting pharmacological properties, such as phosphodiesterase inhibitors and blood platelet aggregation inhibitors .
Mécanisme D'action
The mechanism of action of phthalazine, 1,2-dihydro-2-phenyl- involves its interaction with various molecular targets and pathways. For example, phthalazine derivatives are known to inhibit p38MAP kinase, bind selectively to gamma-aminobutyric acid (GABA) receptors, and inhibit cyclooxygenase-2 (COX-2) enzymes . These interactions contribute to the compound’s diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects .
Comparaison Avec Des Composés Similaires
Phthalazine, 1,2-dihydro-2-phenyl- is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include quinoxaline, cinnoline, and quinazoline, which are isomeric with phthalazine . phthalazine derivatives exhibit a broader range of biological activities and are used in the synthesis of a wider variety of pharmacologically active compounds .
Similar Compounds
- Quinoxaline
- Cinnoline
- Quinazoline
Phthalazine, 1,2-dihydro-2-phenyl- stands out due to its unique structure and the diverse range of applications in scientific research and pharmacology.
Propriétés
Numéro CAS |
128174-77-6 |
|---|---|
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-phenyl-1H-phthalazine |
InChI |
InChI=1S/C14H12N2/c1-2-8-14(9-3-1)16-11-13-7-5-4-6-12(13)10-15-16/h1-10H,11H2 |
Clé InChI |
RSSGKNIPDNJYDI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C=NN1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



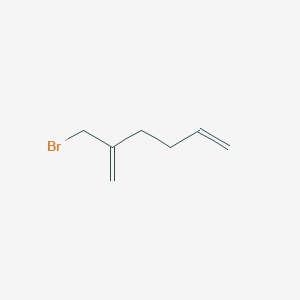
![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
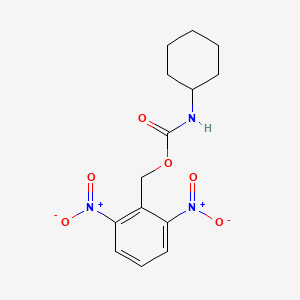
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)
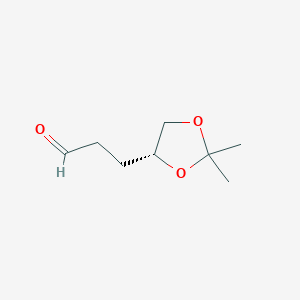
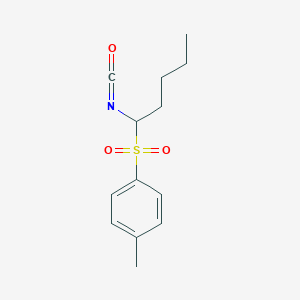
![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
